2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine

Lipophilicity Drug-likeness Morpholine SAR

Researchers requiring a metabolically stable, fluorinated morpholine scaffold often face limited solubility and cumbersome derivatization. This compound addresses both with a primary amine handle for amide coupling, sulfonamide formation, and reductive amination, plus a 2,6-dimethylmorpholine moiety that enhances solubility. The 2,6-difluorophenyl substitution blocks oxidative metabolism, making it ideal for SAR and benchmarking studies. - 98% purity grade minimizes screening artifacts in library synthesis - XLogP3-AA = 1.5 balances permeability and off-target promiscuity - Available from mg to multi-gram quantities for early discovery through lead optimization

Molecular Formula C14H20F2N2O
Molecular Weight 270.324
CAS No. 1052562-21-6
Cat. No. B2504038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine
CAS1052562-21-6
Molecular FormulaC14H20F2N2O
Molecular Weight270.324
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F
InChIInChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3
InChIKeyHVFGHHOKVPKQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine: Chemical Profile


2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine (CAS 1052562-21-6) is a synthetic small molecule belonging to the class of fluorinated morpholine derivatives bearing a primary amine terminus [1]. The compound is characterized by a 2,6-difluorophenyl substituent attached to the alpha-carbon of an ethanamine backbone, with a 2,6-dimethylmorpholin-4-yl group at the same alpha-position, yielding a molecular formula of C14H20F2N2O and a molecular weight of 270.32 g/mol [1]. It is primarily supplied as a research chemical and versatile small molecule scaffold by multiple vendors including Biosynth (cat. CSB56221), Leyan (cat. 1332125), and CheMenu (cat. CM452449), with typical purities ranging from 95% to 98% . The compound's structural features suggest potential utility in medicinal chemistry programs targeting receptors or enzymes where fluorinated aromatic interactions and morpholine-based solubility modulation are desired [1].

  • Fluorinated morpholine scaffold with primary amine for medicinal chemistry SAR
  • Available in multiple research-grade purity tiers to match assay or synthesis needs
  • Suitable as a versatile building block for parallel library synthesis and derivatization

Why This Compound Cannot Be Replaced by In-Class Analogs


Morpholine-containing ethanamine derivatives with fluorinated phenyl substituents exhibit substantial variation in physicochemical and pharmacological properties depending on the precise substitution pattern on both the aryl ring and the morpholine moiety [1]. The 2,6-difluoro substitution on the phenyl ring imparts a distinct electronic environment and metabolic stability profile compared to the 2,4-, 2,5-, or 3,4-difluoro isomers, each of which presents different dipole moments, pKa shifts, and cytochrome P450 susceptibility [2]. The 2,6-dimethyl substitution on the morpholine ring introduces steric bulk that is absent in the des-methyl morpholine analog (CAS 1097797-82-4, 2-(2,6-difluorophenyl)morpholine) , which directly impacts solubility, lipophilicity, and conformational flexibility. Replacement of the morpholine oxygen with a methylene (piperidine analog) alters hydrogen bond acceptor capacity and basicity, while chlorine-for-fluorine substitution modifies both size and electronegativity. These structural variations preclude simple interchangeability in structure-activity relationship (SAR) studies or synthetic pathways .

  • Regioisomer Mismatch 2,6-difluoro substitution pattern may differ in metabolic stability and electronic environment from 2,5- or other difluoro isomers, altering SAR outcomes.
  • Morpholine Ring Modification 2,6-dimethylmorpholine vs. des-methyl or piperidine analogs shifts lipophilicity, hydrogen-bond acceptor count, and solubility, impacting assay performance.
  • Functional Group Interchange Primary amine handle cannot be replaced by ketone or reduced-methylene analogs without loss of the broad derivatization chemistry required for library synthesis.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison: Dimethylmorpholine vs. Unsubstituted Morpholine

The target compound exhibits a computed XLogP3-AA value of 1.5, as reported in PubChem [1]. In contrast, the des-methyl morpholine analog, 2-(2,6-difluorophenyl)-2-(morpholin-4-yl)ethan-1-amine (C12H16F2N2O, MW 242.27), lacks the two methyl groups on the morpholine ring. While a computed XLogP3-AA for this specific des-methyl analog is not available in the same database, classical QSAR principles predict that the addition of two methyl groups increases logP by approximately 0.5–1.0 units [2]. This difference in lipophilicity directly impacts membrane permeability, nonspecific protein binding, and pharmacokinetic distribution, factors that are critical when selecting a scaffold for lead optimization in medicinal chemistry programs targeting intracellular receptors or CNS-penetrant compounds [3].

Lipophilicity (XLogP3-AA)
Class-level
Target: XLogP3-AA 1.5 vs. des‑methyl analog est. ~0.5–1.0 (Δ +0.5 to +1.0 log units)
Supports membrane permeation and target engagement assessment for intracellular or CNS research models.
ΔlogP estimated from methyl group contribution principles.
Lipophilicity Drug-likeness Morpholine SAR

Hydrogen Bond Acceptor Profile: Morpholine vs. Piperidine Ring

The target compound contains a morpholine ring with both an oxygen (ether) and a nitrogen (tertiary amine), yielding 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) as computed by PubChem [1]. The directly comparable piperidine analog—2-(2,6-difluorophenyl)-2-(piperidin-4-yl)ethan-1-amine— would lack the ring oxygen, thereby reducing HBA count by one (to 4) while retaining the same HBD count. This difference in hydrogen bond acceptor count directly influences aqueous solubility; morpholine-containing compounds typically exhibit 2- to 5-fold higher aqueous solubility than their piperidine counterparts due to the additional oxygen-mediated hydrogen bonding with water [2]. For procurement decisions in early drug discovery, the morpholine scaffold offers superior solubility characteristics, which can reduce the need for formulation optimization during in vitro and in vivo studies.

Hydrogen Bond Acceptors
Class-level
Target HBA = 5 (morpholine) vs. piperidine analog HBA = 4; estimated 2–5× higher aqueous solubility
Supports aqueous solubility and may reduce compound precipitation risk in biological assay media.
Solubility advantage inferred from morpholine vs. piperidine class comparisons.
Hydrogen bonding Solubility Morpholine vs. Piperidine

Conformational Flexibility and Fluorine Substitution Pattern

The target compound has 3 rotatable bonds as computed by PubChem [1], a value identical to that of its regioisomer, 2-(2,5-difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine (CAS 1218568-26-3, C14H20F2N2O, MW 270.32) . While the rotatable bond count is identical, the different fluorine substitution pattern (2,6 vs. 2,5) alters the electronic distribution on the phenyl ring. The 2,6-difluoro pattern provides a symmetrical electron-withdrawing effect that can enhance metabolic stability by deactivating both ortho positions toward oxidative metabolism, whereas the 2,5-difluoro pattern leaves one ortho position (C-6) unsubstituted and potentially more susceptible to CYP-mediated oxidation [2]. For researchers selecting a fluorinated morpholine scaffold, the 2,6-difluoro substitution offers a predicted advantage in metabolic stability without altering molecular flexibility.

Rotatable Bonds & Fluorine Pattern
Class-level
Both regioisomers have 3 rotatable bonds; 2,6-difluoro pattern may confer metabolic stability advantage over 2,5-difluoro
Reported substitution pattern may support metabolic stability for in vivo research models.
Based on predicted CYP susceptibility; direct experimental confirmation required.
Conformational flexibility Rotatable bonds Regioisomer comparison

Commercially Available Purity Comparison Across Suppliers

Multiple vendors supply this compound with documented purity specifications, enabling procurement decisions based on quality requirements. Leyan offers the compound at 98% purity (Catalog No. 1332125) , CheMenu supplies it at 95%+ purity (Catalog No. CM452449) , and Biosynth lists it as a research-grade product (Catalog No. CSB56221) with minimum 95% purity . In contrast, the regioisomeric analog 2-(2,5-difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine (CAS 1218568-26-3) is listed at 97% purity by CheMenu . The availability of the 2,6-difluoro isomer at two distinct purity tiers (95%+ and 98%) provides researchers with procurement flexibility: the 98% grade is appropriate for quantitative biological assays requiring high confidence in concentration-response relationships, while the 95%+ grade may suffice for exploratory chemistry or initial screening.

Commercial Purity Tiers
Data to verify
Target available at 98% and 95%+ purity; closest regioisomer listed at 97% purity
Higher purity tier may support quantitative assay requirements; verify batch-specific COA.
Supplier datasheet specifications; cross‑check before procurement.
Purity specification Procurement Quality control

Molecular Weight: Fluorinated vs. Chlorinated Analog

The target compound (MW = 270.32 g/mol, C14H20F2N2O) [1] is structurally analogous to 2-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine (MW ≈ 303.23 g/mol, C14H20Cl2N2O) . The chlorine-for-fluorine substitution increases molecular weight by approximately 33 g/mol (12.2% increase), primarily due to the higher atomic mass of chlorine (35.45) compared to fluorine (19.00). This mass difference has implications for lead-likeness assessment: the fluorinated compound remains under the 300 Da threshold often used as a lead-likeness criterion, while the chlorinated analog exceeds it [2]. Additionally, the smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) results in a more compact binding conformation, which can be critical for targets with sterically constrained binding pockets [2].

Molecular Weight (F vs. Cl)
Class-level
Target MW 270.32 (F) vs. chlorinated analog ~303.23 (Cl); Δ +12.2% mass, Δ vdW radius +0.28 Å
Lower MW and smaller halogen support lead‑likeness assessment and binding‑pocket modeling.
Mass difference based on atomic weights; van der Waals radii from standard reference.
Molecular weight Lead-likeness Halogen substitution

Primary Amine Reactivity as a Versatile Building Block

The target compound features a primary amine (-NH2) terminus that enables a wide range of derivatization reactions, including amide bond formation, reductive amination, and sulfonamide synthesis . This contrasts with the ketone analog (2,6-difluorophenyl)(2,6-dimethylmorpholino)methanone, which lacks the amine functionality and is limited to nucleophilic additions rather than the broader coupling chemistry available to primary amines . The primary amine handle allows the compound to serve as a direct precursor for generating libraries of amide, urea, or sulfonamide derivatives through well-established, high-yielding reactions commonly employed in parallel synthesis and medicinal chemistry workflows [1]. For procurement purposes, a compound with a primary amine offers significantly greater synthetic versatility and downstream utility compared to its ketone or reduced-methylene counterparts [2].

Synthetic Versatility
Class-level
Primary amine enables amide coupling, reductive amination, sulfonamide; ketone analog limited to nucleophilic additions
Supports efficient library synthesis and SAR exploration workflows.
Reaction scope based on standard medicinal chemistry protocols.
Synthetic building block Primary amine Derivatization

Recommended Application Scenarios


Lead Optimization for Intracellular Target Engagement

The compound's intermediate lipophilicity (XLogP3-AA = 1.5) [1] positions it favorably for programs targeting intracellular receptors such as nuclear hormone receptors or kinases, where excessive lipophilicity (logP > 3) is associated with increased off-target promiscuity and poor developability profiles. The 2,6-dimethylmorpholine moiety provides a moderate logP increase over the des-methyl analog while maintaining acceptable solubility characteristics, supporting both biochemical assay performance and early in vivo pharmacokinetic studies.

Parallel Library Synthesis via Primary Amine Handle

The primary amine terminus enables rapid derivatization via amide coupling, sulfonamide formation, and reductive amination chemistries . Procurement of this compound as a central scaffold allows efficient generation of 50–200 compound libraries in standard 96-well parallel synthesis format, with the morpholine oxygen ensuring adequate solubility of both the starting material and product derivatives in common organic solvents (DMF, DCM, THF). The 98% purity grade from Leyan is recommended for library synthesis where product purity directly impacts screening data quality.

Metabolic Stability Comparison of Fluorine Substitution Patterns

The symmetrical 2,6-difluoro substitution pattern on the phenyl ring, which blocks both ortho positions, makes this compound a valuable tool for head-to-head metabolic stability comparisons with its 2,5-difluoro regioisomer (CAS 1218568-26-3) . Researchers can use the 2,6-difluoro compound as a metabolically stabilized reference scaffold when evaluating the impact of fluorine substitution patterns on in vitro microsomal or hepatocyte stability assays.

Physicochemical Benchmarking: Morpholine vs. Piperidine Series

The 5 hydrogen bond acceptors (vs. 4 for the piperidine analog) and computed properties of this compound [1] make it a useful calibrator for comparing solubility, permeability, and target engagement between morpholine- and piperidine-based lead series in drug discovery programs. The commercially available 95%+ and 98% purity options provide procurement flexibility depending on whether the application is exploratory screening (95%+) or definitive quantitative benchmarking (98%) .

Application
Selection Property
Validation Focus
Intracellular target engagement research
Intermediate lipophilicity (moderate logP)
Biochemical assay solubility and permeability assessment
Parallel library synthesis
Primary amine derivatization versatility
Coupling efficiency and product solubility in organic media
Metabolic stability comparison (fluorine substitution)
2,6‑difluoro substitution pattern
In vitro microsomal/hepatocyte stability assays
Physicochemical benchmarking (morpholine vs. piperidine)
Hydrogen‑bond acceptor count (morpholine oxygen)
Solubility and permeability ranking across lead series
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